molecular formula C18H17N3O2S B4523858 N-benzyl-N-methyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-benzyl-N-methyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B4523858
M. Wt: 339.4 g/mol
InChI Key: DBXYYXVZYZCZOI-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, a thiophene ring, and an acetamide group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Acetamide Formation: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    N-Benzylation and N-Methylation: The final step involves the N-benzylation and N-methylation of the intermediate compound using benzyl chloride and methyl iodide, respectively, in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Substituted benzyl and methyl derivatives.

Scientific Research Applications

N-benzyl-N-methyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its possible biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

N-benzyl-N-methyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can be compared with other pyridazinone derivatives and thiophene-containing compounds. Similar compounds include:

    Pyridazinone Derivatives: Compounds such as 3-(2-thienyl)-6-phenylpyridazin-1(6H)-one and 3-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridazin-1(6H)-one.

    Thiophene-Containing Compounds: Compounds such as 2-(thiophen-2-yl)acetamide and 2-(thiophen-2-yl)pyridine.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-20(12-14-6-3-2-4-7-14)18(23)13-21-17(22)10-9-15(19-21)16-8-5-11-24-16/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXYYXVZYZCZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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